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Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate Documentation Hub

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  • Product: Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate
  • CAS: 886366-08-1

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Western blot protocol with Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate treatment

Application Notes & Protocols Topic: Western Blot Analysis of Cellular Responses to Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate Treatment For Researchers, Scientists, and Drug Development Professionals Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Western Blot Analysis of Cellular Responses to Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantification of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2] This powerful method is indispensable for elucidating cellular signaling pathways, understanding drug mechanisms of action, and identifying potential biomarkers. This guide provides a comprehensive, field-proven protocol for performing Western blot analysis to investigate the cellular effects of a novel compound, Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. While the specific biological activity of this compound is not extensively documented in publicly available literature, this protocol offers a robust framework for assessing its impact on protein expression and signaling cascades.

As a Senior Application Scientist, the following protocol is presented not merely as a series of steps, but as a self-validating system. Each stage is explained with its underlying scientific principles to empower the researcher to troubleshoot and adapt the methodology to their specific experimental context.

Experimental Design and Workflow

A successful Western blot experiment begins with careful planning. The overall workflow involves treating cells with Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally, detecting the target protein using specific antibodies.[1][3]

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Core Protocol cluster_3 Data Analysis cell_culture 1. Cell Seeding & Culture drug_treatment 2. Treatment with Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate cell_culture->drug_treatment cell_harvest 3. Cell Harvest & Lysis drug_treatment->cell_harvest protein_quant 4. Protein Quantification cell_harvest->protein_quant sample_prep 5. Preparation of Lysates for Electrophoresis protein_quant->sample_prep sds_page 6. SDS-PAGE sample_prep->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Blocking transfer->blocking pri_ab 9. Primary Antibody Incubation blocking->pri_ab sec_ab 10. Secondary Antibody Incubation pri_ab->sec_ab detection 11. Detection sec_ab->detection imaging 12. Imaging detection->imaging analysis 13. Densitometry & Analysis imaging->analysis

Figure 1: A comprehensive workflow for Western blot analysis following treatment with a novel compound.

Detailed Protocols

Part 1: Cell Culture and Treatment

The initial phase of the experiment involves treating your cell line of interest with Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate.

  • Materials:

    • Appropriate cell culture medium, serum, and antibiotics

    • Cell culture plates/flasks

    • Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate (CAS: 886366-08-1)[4]

    • Vehicle control (e.g., DMSO)

  • Protocol:

    • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the time of harvest.

    • Treatment: Once cells have adhered and are at the desired confluency (typically 70-80%), treat them with varying concentrations of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. It is crucial to include a vehicle-treated control. The duration of treatment should be optimized based on the suspected mechanism of action of the compound.

    • Incubation: Return the cells to the incubator for the predetermined treatment period.

Part 2: Sample Preparation

The quality of your cell lysate is paramount for a successful Western blot.[5] All steps should be performed on ice or at 4°C to minimize protein degradation.

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Cell scraper

    • Microcentrifuge tubes

  • Protocol:

    • Cell Harvest: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.[6]

    • Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

    • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at approximately 12,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[8]

    • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

    • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay. This is critical for ensuring equal loading of protein in each lane of the gel.

Part 3: SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[9][10]

  • Materials:

    • Polyacrylamide gels (precast or hand-cast)

    • SDS-PAGE running buffer

    • Laemmli sample buffer

    • Protein molecular weight marker

    • Vertical electrophoresis system

  • Protocol:

    • Sample Preparation: Based on the protein quantification results, dilute each sample to the same concentration with lysis buffer. Add Laemmli sample buffer to your protein samples and boil at 95-100°C for 5 minutes to denature the proteins.[7]

    • Gel Loading: Load equal amounts of protein (typically 20-40 µg) into each well of the polyacrylamide gel. Include a protein molecular weight marker in one lane.

    • Electrophoresis: Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions for the electrophoresis system.[11]

Part 4: Protein Transfer

The separated proteins are transferred from the gel to a solid-phase membrane (nitrocellulose or PVDF).

  • Materials:

    • Nitrocellulose or PVDF membrane

    • Transfer buffer

    • Transfer apparatus (wet, semi-dry, or dry systems)

  • Protocol:

    • Membrane Activation (for PVDF): If using a PVDF membrane, briefly activate it in methanol.[12] Equilibrate all components (gel, membrane, filter papers) in transfer buffer.

    • Assembly of Transfer Stack: Assemble the transfer "sandwich" ensuring close contact between the gel and the membrane without trapping air bubbles.

    • Transfer: Perform the transfer according to the specifications of your transfer system.

Part 5: Immunodetection

This multi-step process uses antibodies to detect the protein of interest.

  • Materials:

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody specific to the target protein

    • Secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody

    • Tris-buffered saline with Tween 20 (TBST) for washing

  • Protocol:

    • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies to the membrane.[13]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[7][13]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]

    • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[13]

    • Final Washes: Repeat the washing step with TBST to remove unbound secondary antibody.

Part 6: Detection and Analysis

The final step involves visualizing the protein bands and analyzing the data.

  • Materials:

    • Chemiluminescent substrate (e.g., ECL)

    • Imaging system (e.g., X-ray film or a digital imager)

  • Protocol:

    • Signal Development: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

    • Data Analysis: Perform densitometry analysis on the captured image to quantify the intensity of the protein bands. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Hypothetical Signaling Pathway Analysis

Should the initial screening with a panel of antibodies suggest that Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate affects a particular signaling pathway, a more focused investigation can be designed. For example, if the compound is found to modulate a kinase cascade, the phosphorylation status of key proteins in that pathway can be assessed.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Target Gene Expression TF->Gene CellularResponse Cellular Response Gene->CellularResponse Compound Ethyl 3-(3-chloro-phenyl)-2- methylaminomethyl-propionate Compound->Kinase2 Inhibition?

Figure 2: A hypothetical signaling pathway illustrating a potential point of intervention for the test compound.

Data Presentation

The quantitative data from the densitometry analysis should be summarized in a clear and structured table.

Treatment GroupConcentrationTarget Protein (Normalized Intensity)Loading Control (Intensity)
Vehicle Control0 µM1.00 ± 0.051.25
Compound X1 µM0.75 ± 0.041.23
Compound X5 µM0.45 ± 0.061.26
Compound X10 µM0.20 ± 0.031.24

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylthio)propionate. PubChem. Retrieved from [Link]

  • protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western blot: Technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. Retrieved from [Link]

  • FineTest. (2022). Western Blot Sample Preparation Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western blot antibody staining and detection. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]

  • Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). Protein purification and analysis: next generation Western blotting techniques. Expert Review of Proteomics, 11(5), 513–523. Retrieved from [Link]

  • Sino Biological. (2025). Western Blot Essentials: A Practical Guide to Protein Extraction and Key Considerations. Retrieved from [Link]

  • LKB. (n.d.). SDS-PAGE of protein. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Khan Academy. (n.d.). Protein Electrophoresis and SDS-PAGE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3-chlorophenyl)propanoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. PubChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate Experiments

Welcome to the technical support center for Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.

I. Synthesis Troubleshooting

The synthesis of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, a β-amino ester, is most commonly achieved via a Mannich-type reaction. This one-pot, three-component condensation involves 3-chlorobenzaldehyde, methylamine, and ethyl acrylate. While seemingly straightforward, this reaction is prone to several side reactions and yield issues.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield in the Mannich synthesis of this compound?

Answer: Low yields in this Mannich reaction can stem from several factors. The core of the issue often lies in the delicate balance of reactivity between the three components. Here's a breakdown of the likely culprits and how to address them:

  • Iminium Ion Formation: The reaction hinges on the formation of the Eschenmoser salt precursor, an iminium ion, from 3-chlorobenzaldehyde and methylamine. If this equilibrium is not favored, the overall reaction rate will be slow, leading to low conversion.

    • Causality: The presence of water can hydrolyze the iminium ion back to the starting materials.[1]

    • Troubleshooting:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Molecular sieves can be added to scavenge any trace amounts of water.[1]

      • Order of Addition: Pre-forming the iminium ion by stirring 3-chlorobenzaldehyde and methylamine (or its hydrochloride salt with a non-nucleophilic base) in the solvent for a short period before adding ethyl acrylate can sometimes improve yields.

  • Side Reactions: Several side reactions can compete with the desired Mannich reaction, consuming starting materials and complicating purification.

    • Michael Addition of Methylamine: Methylamine can directly add to ethyl acrylate in a competing Michael addition reaction.

    • Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions.

    • Polymerization of Ethyl Acrylate: Ethyl acrylate can polymerize, particularly at elevated temperatures or in the presence of radical initiators.

  • Reaction Conditions:

    • Temperature: While heating can accelerate the reaction, it can also promote side reactions and polymerization.[2] An optimal temperature, often near room temperature or slightly elevated (e.g., 40-50 °C), should be empirically determined.

    • Stoichiometry: An excess of one reactant may be necessary to drive the reaction to completion, but this can also favor side reactions. A systematic optimization of the stoichiometry is recommended. Start with a 1:1:1 ratio and adjust as needed.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

Answer: The presence of multiple spots on your TLC plate is a common issue. Besides unreacted starting materials, the following side products are frequently observed:

  • Bis-adduct Formation: The secondary amine of the desired product can react with another molecule of the iminium ion and ethyl acrylate, leading to a bis-adduct.

  • Product of Michael Addition: The product of the direct Michael addition of methylamine to ethyl acrylate (ethyl 3-(methylamino)propanoate) is a common impurity.

  • Self-condensation Products of 3-chlorobenzaldehyde: These will be more polar than the starting aldehyde.

To identify these, you can run co-spots with your starting materials. The bis-adduct will likely be a higher molecular weight and potentially more polar spot.

II. Purification Challenges

The basic nature of the methylamino group in Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate can complicate purification by standard silica gel column chromatography.

Frequently Asked Questions (FAQs) - Purification

Question 3: My compound is streaking badly on the silica gel column, leading to poor separation and low recovery. How can I improve the chromatography?

Answer: The streaking you are observing is due to the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel. This can be mitigated by:

  • Using a Basic Modifier in the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent system will neutralize the acidic sites on the silica gel and significantly improve the peak shape.[3]

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a deactivated silica gel.

  • Salt Formation and Extraction: An alternative purification strategy involves an acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities will remain in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH > 9.

    • Extract your free-base product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

III. Characterization and Stability

Accurate characterization is crucial for confirming the identity and purity of your synthesized compound. Understanding its stability is also key for proper handling and storage.

Frequently Asked Questions (FAQs) - Characterization and Stability

Question 4: What are the expected key signals in the ¹H NMR and ¹³C NMR spectra for Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate?

Answer: Based on the structure and data from analogous compounds, you can expect the following characteristic signals:

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
~7.2-7.4m4HAromatic protons
~4.1q2H-OCH₂CH₃
~2.5-3.0m5H-CH₂-N, -CH-CO, -CH₂-Ph
~2.3s3HN-CH₃
~1.2t3H-OCH₂CH₃
¹³C NMR Expected Chemical Shift (ppm) Assignment
~175C=O (ester)
~140Aromatic C-Cl
~125-135Aromatic CH
~60-OCH₂CH₃
~50-55-CH₂-N
~45-50-CH-CO
~35-40N-CH₃
~30-35-CH₂-Ph
~14-OCH₂CH₃

Note: These are approximate values and can vary depending on the solvent and instrument. For a close analog, Ethyl 3-(benzylamino)propanoate, characteristic ¹³C NMR signals have been reported.[4]

Question 5: What HPLC method is suitable for analyzing the purity of my compound?

Answer: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of β-amino esters.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be controlled to ensure consistent ionization of the amine. A slightly acidic pH (e.g., 3-5) is often a good starting point.

  • Detector: UV detection is suitable, as the phenyl ring provides a chromophore. The detection wavelength can be optimized, but a wavelength around 210-230 nm is likely to be effective.

Question 6: Is Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate prone to degradation? What are the optimal storage conditions?

Answer: Yes, β-amino esters can be susceptible to degradation, particularly through hydrolysis of the ester group.[5]

  • Hydrolytic Stability: The ester bond can be hydrolyzed under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.[5] It is advisable to avoid prolonged exposure to strong acids or bases.

  • Storage: For long-term storage, it is recommended to store the compound as a solid, preferably in a freezer (-20 °C) under an inert atmosphere to minimize degradation. If stored in solution, use an anhydrous aprotic solvent and keep it refrigerated.

IV. Experimental Protocols and Visualizations

Proposed Synthetic Protocol: Mannich Reaction

This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (or another suitable solvent like THF or acetonitrile).

  • Iminium Formation (Optional): Add 3-chlorobenzaldehyde (1.0 eq) and methylamine hydrochloride (1.1 eq), followed by a non-nucleophilic base such as triethylamine (1.2 eq). Stir at room temperature for 30 minutes.

  • Michael Addition: Cool the reaction mixture in an ice bath and add ethyl acrylate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine, or via an acid-base extraction as described in the purification section.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Complex Mixture check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions Synthesis Issue purification_issue Streaking on Silica Column start->purification_issue Purification Issue check_stoichiometry Optimize Reactant Ratios check_conditions->check_stoichiometry check_temp Adjust Reaction Temperature check_stoichiometry->check_temp side_reactions Identify Side Products (TLC, LC-MS) check_temp->side_reactions success Improved Yield & Purity side_reactions->success add_base Add Triethylamine to Eluent purification_issue->add_base alt_stationary Use Alumina or Deactivated Silica add_base->alt_stationary If streaking persists add_base->success acid_base_extraction Perform Acid-Base Extraction alt_stationary->acid_base_extraction Alternative alt_stationary->success acid_base_extraction->success

Caption: A decision tree for troubleshooting common synthesis and purification issues.

Chemical Structure

Caption: Structure of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate.

V. References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN104926717A. Google Patents.

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2026). Molecules, 29(3), 639.

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances, 12(38), 24757-24791.

  • Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. (2014). Journal of the American Chemical Society, 136(38), 13158-13161.

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. (2019). Angewandte Chemie International Edition, 58(32), 11029-11033.

  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers in Bioengineering and Biotechnology, 10, 869335.

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). ResolveMass Laboratories Inc.

  • Three-component Mannich reaction with the participation of benzaldehyde: synthesis of norbornene aminophenoxy derivatives. (2022). Processes of petrochemistry and oil refining, 23(4), 577-592.

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education, 6(5), 156-158.

  • Method for the preparation of a chiral-beta-amino ester. EP1156999B1. Google Patents.

  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (2018). Molecules, 23(11), 2993.

  • A study of the mannich reaction. Brunel University Research Archive.

  • How to purify boronic acids/boronate esters?. ResearchGate.

  • Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum. ChemicalBook.

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit.

  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. (2002). Molecules, 7(10), 736-744.

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (2020). Forensic Science International, 317, 110539.

  • Analysis of Amino Acids by HPLC. Agilent.

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Request PDF.

  • A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. (2013). JOURNAL OF ADVANCES IN CHEMISTRY, 9(3), 2056-2061.

  • Synthesis, Isolation and Purification of an Ester. Flinn Scientific.

  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ResearchGate.

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2021). Organic Letters, 23(13), 5174-5178.

  • Esters. GL Sciences.

  • Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. Request PDF.

  • Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. (2004). Journal of Agricultural and Food Chemistry, 52(7), 1918-1922.

  • A review on impurity profile of pharmaceuticals. (2014). International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

Sources

Optimization

Technical Support Center: Cell Viability Assays with Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals using Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate in cell viability an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals using Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate in cell viability and cytotoxicity assays. Our goal is to provide expert insights, robust protocols, and practical troubleshooting advice to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the experimental setup for testing Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate.

Q1: What is the recommended solvent for Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate?

A: The choice of solvent is critical and should be empirically determined. While Dimethyl Sulfoxide (DMSO) is a common solvent for organic compounds in cell-based assays, its final concentration in the culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity[1].

Causality Check: High concentrations of DMSO can permeabilize cell membranes and induce cellular stress, confounding the interpretation of the compound's specific effects. Always include a "vehicle control" (cells treated with the same concentration of solvent as your compound) to differentiate between compound-specific effects and solvent-induced artifacts[2].

Q2: How do I determine the appropriate concentration range for this compound?

A: For a novel compound, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dose-response curve, for example, from 10 nM to 100 µM. This wide range helps in identifying the concentration at which the compound exhibits a biological effect and in determining the IC50 (half-maximal inhibitory concentration) if the effect is inhibitory. Subsequent experiments can then focus on a narrower range of concentrations around the initial hit[3].

Q3: What is the optimal incubation time for treatment with this compound?

A: The optimal duration depends on the compound's mechanism of action and the cell type's doubling time. A typical starting point for cytotoxicity assays is 24 to 48 hours[4]. However, if the compound is expected to have a rapid effect or, conversely, a slow, cumulative one, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is essential to pinpoint the most appropriate endpoint[5][6].

Choosing the Right Assay: A Comparative Approach

The selection of an appropriate assay is fundamental to understanding the effect of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. It is crucial to distinguish between a reduction in cell viability (which could be due to cell death or inhibited proliferation) and direct cytotoxicity (cell death).[6]

  • Metabolic Assays (e.g., MTT, MTS, XTT): These assays measure the metabolic activity of a cell population. A decrease in signal indicates a reduction in metabolic function, which may correlate with cell death or a cytostatic effect (inhibition of proliferation).

  • Cytotoxicity Assays (e.g., LDH Release): These assays quantify a specific marker of cell death, such as the loss of membrane integrity. An increase in signal directly indicates cell lysis.[2]

For a comprehensive understanding, we recommend a dual-assay approach. For instance, performing an MTT assay alongside an LDH assay on parallel samples can help differentiate between cytostatic and cytotoxic effects.

Assay Type Principle Pros Cons Measurement
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[7][8]Inexpensive, widely used.Endpoint assay; requires a solubilization step; MTT can be toxic to cells.Absorbance
MTS/XTT Similar to MTT, but the formazan product is soluble in culture medium.No solubilization step; allows for kinetic monitoring.Higher background signal compared to MTT; requires an intermediate electron acceptor that can be toxic.Absorbance
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis, in the culture supernatant.Directly measures cytotoxicity/membrane damage; allows for kinetic monitoring.Signal can be influenced by LDH present in serum; requires careful handling of supernatant.Absorbance or Fluorescence
Detailed Experimental Protocols & Workflows

A well-designed experiment with proper controls is self-validating. The following protocols are provided as a robust starting point.

Visualized Experimental Workflow

The following diagram outlines a standard workflow for assessing the effect of a test compound on cell viability.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed_cells 1. Seed Cells in 96-well plate incubate_adhere 2. Incubate (24h) for cell adherence seed_cells->incubate_adhere add_compound 4. Add Compound & Controls (Vehicle, Positive, Negative) incubate_adhere->add_compound prep_compound 3. Prepare Compound Dilutions (e.g., in DMSO) prep_compound->add_compound incubate_treat 5. Incubate (24-72h) for treatment add_reagent 6. Add Assay Reagent (e.g., MTT or LDH substrate) incubate_treat->add_reagent incubate_assay 7. Incubate (as per protocol) add_reagent->incubate_assay measure 8. Measure Signal (Absorbance/Fluorescence) incubate_assay->measure analyze 9. Analyze Data (Calculate % Viability/Cytotoxicity, IC50) measure->analyze

Caption: General workflow for a cell-based viability/cytotoxicity assay.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells.[7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[4][8]

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[4] Incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. Remove the old medium and add 100 µL of fresh medium containing the compound or controls to the appropriate wells.

    • Test Wells: Medium with the compound at various concentrations.

    • Negative Control: Medium with vehicle (e.g., 0.5% DMSO) only.[9]

    • Positive Control: Medium with a known cytotoxic agent (e.g., Saponin or Triton X-100).[10]

    • Blank Control: Medium only (no cells) to measure background absorbance.[9]

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[4][8] Place the plate on a shaker for 10 minutes to fully dissolve the formazan crystals.[8]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][7]

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Commercially available LDH assay kit (recommended for optimized reagents).

  • 96-well flat-bottom plates.

  • Lysis buffer (often 10X, provided in kits).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the same controls. Additionally, prepare wells for a "Maximum LDH Release" control.

  • Incubation: Incubate for the desired treatment period.

  • Maximum LDH Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells. This lyses all cells to represent 100% cytotoxicity.[11]

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mix to each well of the new plate containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12] The reaction time may need optimization.[12]

  • Measurement: Add the stop solution if required by the kit protocol.[11] Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[11]

Troubleshooting Guide
Visualizing Assay Principles

Understanding the basis of each assay is key to troubleshooting.

G cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) mtt_start Yellow MTT (soluble) mitochondria Mitochondrial Dehydrogenase (in viable cell) mtt_start->mitochondria is reduced by formazan Purple Formazan (insoluble crystal) mitochondria->formazan to form ldh_cell LDH enzyme (inside intact cell) damaged_cell Damaged Cell (membrane compromised) ldh_released LDH released into medium damaged_cell->ldh_released releases ldh_measured Enzymatic reaction with substrate -> Color ldh_released->ldh_measured is measured by

Caption: Principles of the MTT (viability) vs. LDH (cytotoxicity) assays.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates 1. Inconsistent Cell Seeding: Cells were not in a single-cell suspension or settled in the tube during plating.[1]2. Pipetting Errors: Inaccurate volumes or inconsistent technique.[1]3. Edge Effects: Evaporation from wells on the plate perimeter.1. Improve Cell Suspension: Ensure cells are thoroughly and gently resuspended before and during plating.2. Pipetting Practice: Use calibrated pipettes. For consistency, change tips for each condition and pipette slowly against the side of the well.3. Minimize Edge Effects: Fill the outer wells with sterile PBS or medium to create a humidity barrier. Do not use them for experimental data.
Absorbance Readings Too Low 1. Insufficient Cell Number: Too few cells were seeded.[1]2. Short Incubation Time: The assay reaction (e.g., formazan formation) did not have enough time to proceed.[1]3. Premature Cell Death: Cells died before the compound was added due to poor health or seeding at too low a density.1. Optimize Seeding Density: Perform a cell titration experiment to find the optimal number of cells that gives a robust signal within the linear range of the assay.2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for the assay reagent.3. Check Cell Health: Ensure cell stocks are healthy (viability >90%) and use an appropriate seeding density for the cell line.
Absorbance Readings Too High / Saturated 1. Over-confluency: Too many cells were seeded, leading to nutrient depletion and slowed metabolism, or reagent limitation.[1]2. Compound Interference: The test compound is colored or reacts directly with the assay reagent.1. Optimize Seeding Density: Reduce the number of cells seeded per well to ensure they remain in the logarithmic growth phase throughout the experiment.[1]2. Run Interference Control: Set up cell-free wells containing medium and your compound at the highest concentration. Add the assay reagent to see if the compound itself generates a signal. If it does, subtract this background from your experimental wells.
Vehicle Control Shows Significant Cell Death 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[1]2. Solvent Purity: The solvent may be contaminated or degraded.1. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.5% for DMSO).2. Use High-Purity Solvent: Use fresh, anhydrous, cell culture-grade solvent.
Data Interpretation

1. Calculating Percent Viability (MTT Assay):

  • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

    • Abs_Sample: Absorbance of cells treated with the compound.

    • Abs_VehicleControl: Absorbance of cells treated with the vehicle only (represents 100% viability).

    • Abs_Blank: Absorbance of medium only.

2. Calculating Percent Cytotoxicity (LDH Assay):

  • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

    • Abs_Sample: Absorbance from compound-treated wells.

    • Abs_Spontaneous: Absorbance from vehicle control wells (spontaneous LDH release).

    • Abs_Maximum: Absorbance from lysed-cell wells (maximum LDH release).

3. Distinguishing Cytotoxic vs. Cytostatic Effects:

  • Scenario 1: Cytotoxicity

    • MTT Assay: Decreased signal (% Viability < 100%).

    • LDH Assay: Increased signal (% Cytotoxicity > 0%).

  • Scenario 2: Cytostatic Effect

    • MTT Assay: Decreased signal (% Viability < 100%).

    • LDH Assay: No significant increase in signal (% Cytotoxicity ≈ 0%).

References
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(methylthio)propionate. PubChem Compound Summary for CID 61592. Retrieved from [Link]

  • Ahmed Lab. (2020, May 26). MTT Assay for Cell Viability. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2013). Can someone advise on MTT assay blank and controls?. Retrieved from [Link]

  • Biocompare. (2022). Sensitive and Easy Assay to Detect Cytotoxicity. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3-chlorophenyl)propanoate. PubChem Compound Summary for CID 15209343. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. PubChem Compound Summary. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ETHYL 3-(3-CHLORO-PHENYL)-2-METHYLAMINOMETHYL-PROPIONATE, 97% Purity, C13H18ClNO2, 250 mg. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Orthogonal Validation of Proteomics Data: A Case Study with a Novel Kinase Inhibitor

This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the aim is to provide not just a set of protocols, but a logical framework for making informed de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the aim is to provide not just a set of protocols, but a logical framework for making informed decisions in the validation of proteomics data. Every experimental choice has a rationale, and understanding this is key to robust scientific inquiry.

The Principle of Orthogonal Validation

Orthogonal validation is the practice of cross-referencing data from a primary method with data from a fundamentally different, independent method.[1][2] This approach is critical in proteomics to control for method-specific biases and to build a more conclusive body of evidence for a biological finding.[1] By using a different measurement technique, we can overcome the inherent limitations and potential blind spots of any single technology.[2]

Case Study: Unraveling the Effects of a Novel Kinase Inhibitor

Let us consider a hypothetical discovery proteomics experiment where a human cancer cell line is treated with a novel small molecule, Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate (hereafter referred to as "Compound X"). The initial proteomics screen, using a label-free quantitative approach, suggests that Compound X treatment leads to a significant downregulation of several key proteins in the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

Our hypothetical proteomics data indicates a 1.5-fold decrease in the expression of both MEK1 and ERK2 proteins upon treatment with Compound X. To confidently assert that Compound X is an inhibitor of the MAPK/ERK pathway, we must validate these findings using orthogonal methods.

Hypothetical MAPK/ERK Signaling Pathway

The following diagram illustrates the simplified MAPK/ERK signaling pathway, highlighting the proteins of interest for our validation studies.

MAPK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK2 ERK2 MEK1->ERK2 Transcription_Factors Transcription Factors ERK2->Transcription_Factors Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: Simplified MAPK/ERK signaling cascade.

Orthogonal Validation Strategy 1: Western Blotting

Western blotting is a widely used and cost-effective technique for validating proteomics data.[3][4] It provides a semi-quantitative measure of protein abundance and, importantly, information about the protein's molecular weight, which adds a layer of specificity.[4]

Why Western Blotting?

The primary rationale for using Western blotting as an orthogonal method is that it relies on a different detection principle than mass spectrometry. While mass spectrometry identifies proteins based on the mass-to-charge ratio of their constituent peptides, Western blotting uses specific antibodies to detect the target protein.[5][6] This antibody-based detection provides an independent confirmation of the protein's identity.[5]

Experimental Workflow

The following diagram outlines the key steps in a Western blotting experiment.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Membrane_Transfer Membrane Transfer SDS_PAGE->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (anti-MEK1, anti-ERK2) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection

Caption: Western Blotting experimental workflow.

Detailed Protocol for Western Blotting
  • Cell Lysis and Protein Extraction:

    • Treat cells with Compound X (and a vehicle control) for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MEK1 and ERK2 (and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager.

    • Quantify band intensities using image analysis software and normalize to the loading control.

Data Comparison

The following table presents a hypothetical comparison of the initial proteomics data with the Western blot validation results.

ProteinProteomics Fold Change (Compound X vs. Control)Western Blot Fold Change (Compound X vs. Control)
MEK1-1.5-1.4
ERK2-1.5-1.6

Orthogonal Validation Strategy 2: Targeted Mass Spectrometry (Parallel Reaction Monitoring)

For a more quantitative and higher-throughput validation, targeted mass spectrometry techniques like Parallel Reaction Monitoring (PRM) are excellent choices.[7][8] PRM offers high sensitivity and specificity, bridging the gap between discovery proteomics and validated biomarker assays.[8][9]

Why Targeted Mass Spectrometry?

While still a mass spectrometry-based technique, targeted proteomics is considered orthogonal to discovery proteomics due to its different data acquisition strategy. Discovery proteomics aims to identify and quantify as many proteins as possible in an untargeted manner.[8] In contrast, targeted proteomics focuses on a predefined list of peptides from proteins of interest, allowing for optimized instrument settings for those specific targets.[8] This targeted approach generally yields more precise and reproducible quantification.[10]

Experimental Workflow

The diagram below illustrates the workflow for a PRM experiment.

PRM_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein_Extraction Protein Extraction Protein_Digestion Tryptic Digestion Protein_Extraction->Protein_Digestion Peptide_Cleanup Peptide Cleanup Protein_Digestion->Peptide_Cleanup Peptide_Separation Peptide Separation (LC) Peptide_Cleanup->Peptide_Separation Precursor_Isolation Precursor Ion Isolation Peptide_Separation->Precursor_Isolation Fragmentation Fragmentation (HCD) Precursor_Isolation->Fragmentation Fragment_Ion_Detection Fragment Ion Detection (Orbitrap) Fragmentation->Fragment_Ion_Detection Peak_Integration Peak Integration Fragment_Ion_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Parallel Reaction Monitoring (PRM) workflow.

Detailed Protocol for PRM
  • Protein Digestion:

    • Extract proteins from Compound X-treated and control cells as described for Western blotting.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Peptide Cleanup:

    • Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge.

    • Lyophilize the peptides and resuspend them in a suitable solvent for mass spectrometry.

  • LC-MS/MS Analysis (PRM):

    • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

    • Create an inclusion list of the precursor m/z values for the target peptides from MEK1 and ERK2.

    • For each precursor ion, acquire a high-resolution mass spectrum of the fragment ions.

  • Data Analysis:

    • Use software such as Skyline to integrate the peak areas of the fragment ions for each target peptide.

    • Calculate the relative abundance of each peptide between the Compound X-treated and control samples.

Data Comparison

Here is a hypothetical comparison of the initial discovery proteomics data with the PRM validation results.

ProteinProteomics Fold Change (Compound X vs. Control)PRM Fold Change (Compound X vs. Control)
MEK1-1.5-1.52
ERK2-1.5-1.48

The high degree of correlation between the discovery and targeted proteomics data provides strong, quantitative evidence for the effect of Compound X on MEK1 and ERK2 expression.

Conclusion: A Multi-Faceted Approach to Validation

Both Western blotting and targeted mass spectrometry offer robust and reliable means of orthogonally validating discovery proteomics data. The choice between them may depend on factors such as the availability of high-quality antibodies, the desired level of quantitation, and throughput requirements.

  • Western blotting is a valuable, low-cost method that provides crucial molecular weight information.[4]

  • Targeted mass spectrometry offers superior quantitative precision and scalability for validating a larger number of protein targets.[9][10]

By employing one or both of these orthogonal validation strategies, researchers can significantly increase the confidence in their proteomics findings, paving the way for a deeper understanding of biological systems and the development of novel therapeutics.

References

  • eLife. (n.d.). Identifying tissue states by spatial protein patterns related to chemotherapy response in triple-negative breast cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal validation of antibodies using proteomics. Retrieved from [Link]

  • iBiology. (2019, September 2). Validity in Research: Validating Your Results Through Orthogonal Approaches. Retrieved from [Link]

  • PubMed. (n.d.). The Art of Validating Quantitative Proteomics Data. Retrieved from [Link]

  • National Institutes of Health. (2023, June 12). Orthogonal proteomics methods warrant the development of Duchenne muscular dystrophy biomarkers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted proteomics: a bridge between discovery and validation. Retrieved from [Link]

  • MRM Proteomics. (n.d.). Targeted Proteomics. Retrieved from [Link]

  • ResearchGate. (2015, March 16). Is it really necessary to validate protein expression data by western blotting in a proteomics analysis? Retrieved from [Link]

  • Yale School of Medicine. (n.d.). Targeted Proteomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of proteomics results with ELISA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. Retrieved from [Link]

  • Nautilus Biotechnology. (2022, October 27). Traditional protein analysis methods - Western blotting, flow cytometry, and other methods using affinity reagents. Retrieved from [Link]

  • MDPI. (n.d.). Validation Processes of Protein Biomarkers in Serum—A Cross Platform Comparison. Retrieved from [Link]

  • Vproteomics. (n.d.). Discovery & Targeted Proteomics Services. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • ACS Publications. (2008, August 1). Can Proteomics Retire the Western Blot? Retrieved from [Link]

  • Wikipedia. (n.d.). Proteomics. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

  • National Institutes of Health. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-chlorophenyl)propanoate. Retrieved from [Link]

  • PubMed. (n.d.). Proteomics analysis of altered proteins in kidney of mice with aristolochic acid nephropathy using the fluorogenic derivatization-liquid chromatography-tandem mass spectrometry method. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ETHYL 3-(3-CHLORO-PHENYL)-2-METHYLAMINOMETHYL-PROPIONATE, 97% Purity, C13H18ClNO2, 250 mg. Retrieved from [Link]

Sources

Comparative

A Comprehensive Literature Review and Comparative Analysis of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate and its Analogs as Potential Monoamine Reuptake Inhibitors

This guide provides a detailed literature review of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, a compound of interest in the field of neuropharmacology. Due to a lack of direct experimental data for this s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed literature review of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, a compound of interest in the field of neuropharmacology. Due to a lack of direct experimental data for this specific molecule in the public domain, this review synthesizes information from closely related analogs to build a cohesive and scientifically grounded comparison. We will explore a plausible synthetic route, hypothesize its mechanism of action based on its structural similarity to known monoamine reuptake inhibitors, and compare its potential efficacy with related compounds. Furthermore, this guide furnishes detailed experimental protocols for the in-vitro evaluation of such compounds, providing a roadmap for researchers in drug discovery and development.

Introduction: The Landscape of Monoamine Reuptake Inhibitors

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—play a crucial role in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of these transporters can elevate the extracellular concentrations of monoamines, a mechanism that forms the basis for the therapeutic action of many antidepressant and psychostimulant drugs.

The chemical scaffold of β-phenyl-α-(aminomethyl)propionate esters presents a promising framework for the development of novel monoamine reuptake inhibitors. The structural features of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, including the substituted phenyl ring, the secondary amine, and the ethyl ester, suggest its potential interaction with monoamine transporters. This review aims to contextualize this compound within the broader landscape of monoamine reuptake inhibitors and provide a comparative analysis based on the structure-activity relationships (SAR) of its analogs.

Plausible Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Alkylation Ethyl_acrylate Ethyl acrylate Intermediate_A Ethyl 3-(methylamino)propanoate Ethyl_acrylate->Intermediate_A Methylamine Methylamine Methylamine->Intermediate_A Intermediate_A_2 Ethyl 3-(methylamino)propanoate Product Ethyl 3-(3-chloro-phenyl)-2- methylaminomethyl-propionate Intermediate_A_2->Product NaH or other strong base 3-chlorobenzyl_chloride 3-Chlorobenzyl chloride 3-chlorobenzyl_chloride->Product

Figure 1: A proposed two-step synthesis of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate.

This proposed synthesis is analogous to methods used for generating similar β-amino esters and α-substituted esters. The initial Michael addition would form the β-amino ester backbone, and the subsequent alkylation would introduce the substituted benzyl moiety.

Hypothesized Mechanism of Action: A Triple Reuptake Inhibitor?

The structural architecture of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate strongly suggests its potential as a monoamine reuptake inhibitor. The presence of a secondary amine and the overall lipophilicity are common features of ligands that bind to monoamine transporters. The 3-chloro substitution on the phenyl ring is a key feature that likely influences its binding affinity and selectivity for SERT, NET, and DAT.

Based on structure-activity relationship studies of related compounds, it is hypothesized that this compound could act as a triple reuptake inhibitor (TRI), with varying potencies at each transporter. TRIs are of significant interest as they may offer a broader spectrum of therapeutic effects and a faster onset of action compared to selective reuptake inhibitors.[1]

Mechanism_of_Action Presynaptic_Neuron {Presynaptic Neuron | Monoamine Transporters (SERT, NET, DAT)} Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron:f0->Synaptic_Cleft Postsynaptic_Neuron {Postsynaptic Neuron | Receptors} Synaptic_Cleft->Postsynaptic_Neuron:f0 Target_Compound Ethyl 3-(3-chloro-phenyl)-2- methylaminomethyl-propionate Target_Compound->Presynaptic_Neuron:f0 Inhibition Monoamines Monoamines (5-HT, NE, DA)

Figure 2: Hypothesized mechanism of action of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate as a monoamine reuptake inhibitor.

Comparative Analysis with Related Compounds

To contextualize the potential performance of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, we will compare it with structurally similar compounds for which biological data is available. This comparison focuses on how substitutions on the phenyl ring and modifications to the core structure affect activity at monoamine transporters.

Compound NamePhenyl Ring SubstitutionOther Structural FeaturesKnown/Hypothesized ActivityReference
Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate 3-ChloroSecondary amine, ethyl esterHypothesized Triple Reuptake Inhibitor-
Indatraline3,4-DichloroN-methyl, indane ring systemPotent DAT and NET inhibitor, weaker SERT inhibitor[2]
Sertraline3,4-DichloroN-methyl, tetralone ring systemPotent and selective SERT inhibitor[3]
Venlafaxine4-MethoxyTertiary amine, cyclohexanol ringPotent SERT and NET inhibitor[4]

Analysis of Structure-Activity Relationships (SAR):

  • Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical for both potency and selectivity. Dichloro-substitution at the 3 and 4 positions, as seen in indatraline and sertraline, generally confers high affinity for monoamine transporters. The 3-chloro substitution in our target compound is therefore expected to contribute significantly to its binding affinity.

  • Amine Group: The presence of a secondary amine (N-methyl) in the target compound is a common feature in many monoamine reuptake inhibitors.

  • Ester Group: The ethyl ester in the target compound contributes to its lipophilicity, which can influence its ability to cross the blood-brain barrier.

Based on these SAR trends, it is plausible that Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate exhibits significant inhibitory activity at one or more of the monoamine transporters. The precise selectivity profile would need to be determined experimentally.

Experimental Protocols for In-Vitro Evaluation

To validate the hypothesized mechanism of action and to quantitatively assess the performance of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate, a series of in-vitro assays are required. The following protocols are standard in the field for characterizing monoamine reuptake inhibitors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for SERT, NET, and DAT.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for a specific transporter.

Materials:

  • Cell membranes prepared from cells expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compound (Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a known saturating concentration of a non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Objective: To measure the functional inhibition of monoamine uptake by the test compound.

Principle: This assay uses synaptosomes, which are resealed nerve terminals that contain functional monoamine transporters, to measure the uptake of radiolabeled monoamines.

Materials:

  • Synaptosomes prepared from rat brain regions rich in specific monoamine transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • Test compound.

  • Uptake buffer.

Procedure:

  • Pre-incubate synaptosomes with serial dilutions of the test compound or buffer.

  • Initiate the uptake reaction by adding the radiolabeled monoamine.

  • Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity accumulated in the synaptosomes.

  • Determine the IC50 value for the inhibition of uptake.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In-Vitro Assays cluster_2 Data Analysis Compound Synthesize and purify Ethyl 3-(3-chloro-phenyl)-2- methylaminomethyl-propionate Binding_Assay Radioligand Binding Assays (SERT, NET, DAT) Compound->Binding_Assay Uptake_Assay Synaptosomal Uptake Assays (5-HT, NE, DA) Binding_Assay->Uptake_Assay Functional Validation Data_Analysis Determine Ki and IC50 values Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Figure 3: A generalized experimental workflow for the in-vitro characterization of a novel monoamine reuptake inhibitor.

Conclusion

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate represents an intriguing, yet uncharacterized, molecule within the class of potential monoamine reuptake inhibitors. Based on a thorough review of the literature on structurally related compounds, we have proposed a plausible synthetic route and hypothesized its mechanism of action as a potential triple reuptake inhibitor. The comparative analysis with known monoamine reuptake inhibitors highlights the importance of the 3-chloro-phenyl moiety in conferring affinity for monoamine transporters.

The provided experimental protocols offer a clear and established path for the empirical validation of these hypotheses. The synthesis and subsequent in-vitro characterization of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate are crucial next steps to ascertain its pharmacological profile and to determine its potential as a lead compound in the development of novel therapeutics for mood and other neurological disorders. This guide serves as a foundational resource for researchers embarking on the investigation of this and related compounds.

References

  • Gregg, L. (n.d.).
  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840–842. [Link]

  • Cmoch, P., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6883. [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

  • Perlmutter, P., & Tabone, M. (1989). A Simple Route to .alpha.-Substituted-.beta.-Amino Ester Precursors of Carbapenem Antibiotics. The Journal of Organic Chemistry, 54(23), 5653–5654. [Link]

  • de Waal, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(3), 1738–1746. [Link]

  • Li, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1668. [Link]

  • Peter, A., et al. (2000). Characterization of a series of 3-amino-2-phenylpropene derivatives as novel bovine chromaffin vesicular monoamine transporter inhibitors. Biochemical Pharmacology, 60(5), 707–715. [Link]

  • Paudel, K. S., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 27(1), 80–89. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Reagan, K. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 347–353. [Link]

  • Sørensen, L., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14935. [Link]

  • ResearchGate. (n.d.). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine—tetrazoles. [Link]

  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. [Link]

  • Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link]

  • Wilson, E. E., et al. (2021). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 23(15), 5871–5875. [Link]

  • Zhang, M., et al. (2004). Discovery of substituted 3,4-diphenyl-thiazoles as a novel class of monoamine transporter inhibitors through 3-D pharmacophore search using a new pharmacophore model derived from mazindol. Bioorganic & Medicinal Chemistry, 12(22), 5895–5906. [Link]

  • Roth, B. L., & Driscol, J. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. Annual Reports in Medicinal Chemistry, 46, 121–134. [Link]

  • Sugimoto, H., et al. (1998). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 41(22), 4397–4407. [Link]

  • Singh, S. K., & Parshad, B. (2017). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 8(6), 1224–1235. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Corona, P., et al. (2018). Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. Molecules, 23(10), 2538. [Link]

  • Montgomery, T. R., et al. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(1), 174–182. [Link]

Sources

Validation

A Researcher's Guide to Characterizing Novel SERT Probes: A Comparative Analysis of Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate against Commercial Standards

This guide provides a comprehensive framework for the characterization of novel chemical entities targeting the serotonin transporter (SERT). As "Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate" is a novel compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of novel chemical entities targeting the serotonin transporter (SERT). As "Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate" is a novel compound with limited published data, we will use it as a case study to demonstrate a robust, multi-faceted validation workflow. This process involves direct comparison against well-established, commercially available probes to determine its potential as a valuable research tool.

The principles and protocols outlined herein are designed for researchers in pharmacology, neuroscience, and drug development. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating and rigorous approach to probe characterization.

Introduction: The Need for Novel SERT Probes

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, playing a pivotal role in mood, emotion, and cognition. It functions by clearing serotonin from the synaptic cleft, thereby terminating its signal. Dysregulation of SERT is implicated in numerous psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder, making it a primary target for therapeutics like Selective Serotonin Reuptake Inhibitors (SSRIs).

Research into SERT function and dysfunction relies on high-quality chemical probes. These tools, which range from radioligands to fluorescent markers, are essential for:

  • Quantifying transporter density in tissues (binding assays).

  • Measuring the functional potency of potential drugs (uptake inhibition assays).

  • Visualizing transporter dynamics in living cells (imaging studies).

While classic probes like [³H]-Citalopram and Fluoxetine have been invaluable, the field is in continuous need of novel tools with improved properties, such as higher selectivity, better photostability, or different binding kinetics. This guide establishes the experimental pathway to determine if a novel compound, such as our subject "Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate" (hereafter referred to as 'Compound-X'), offers a meaningful advantage over existing standards.

The Commercial Probes: Our Benchmarks for Comparison

To rigorously assess Compound-X, we must compare it against the "gold standards" in the field. For this guide, we have selected two widely used commercial probes that represent two key experimental modalities.

  • [³H]-Citalopram: A high-affinity tritiated radioligand used extensively for quantifying SERT binding sites. Its primary application is in competitive binding assays to determine the binding affinity (Ki) of unlabeled compounds.

  • ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide): A fluorescent substrate of monoamine transporters, including SERT. It is not transported out of the cell, allowing for the sensitive measurement of transporter activity through accumulation of fluorescence. It is an excellent tool for functional assays in a high-throughput format.

Experimental Workflow: A Multi-Pronged Approach

Our characterization of Compound-X will proceed through two fundamental experiments designed to answer two critical questions:

  • Does it bind? We will determine the affinity of Compound-X for SERT using a competitive radioligand binding assay.

  • Is it functional? We will measure the ability of Compound-X to inhibit the primary function of SERT—serotonin reuptake—using a fluorescent substrate uptake assay.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Validation a Novel Compound-X d Competitive Binding Assay a->d h Functional Uptake Assay a->h b SERT-expressing Cell Membranes b->d c [³H]-Citalopram (Radioligand) c->d e Determine Binding Affinity (Ki) d->e i Determine Potency (IC50) e->i Correlate Data f Live Cells Expressing SERT f->h g ASP+ (Fluorescent Substrate) g->h h->i

Caption: High-level workflow for characterizing a novel SERT probe.

Experiment 1: Determining Binding Affinity (Ki) via Competitive Assay

This experiment quantifies how tightly Compound-X binds to SERT. We will measure its ability to displace the known high-affinity radioligand, [³H]-Citalopram, from the transporter. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

Protocol: [³H]-Citalopram Competitive Binding Assay
  • Preparation of Membranes: Utilize membrane preparations from a stable cell line expressing the human serotonin transporter (e.g., HEK293-hSERT cells). Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • A serial dilution of Compound-X (or a reference compound like Fluoxetine).

    • A fixed, low concentration of [³H]-Citalopram (typically near its Kd, e.g., 1 nM).

    • The SERT membrane preparation to initiate the reaction.

  • Control Wells:

    • Total Binding: Contains membranes and [³H]-Citalopram only (no competitor).

    • Non-Specific Binding (NSB): Contains membranes, [³H]-Citalopram, and a high concentration of a potent SERT inhibitor (e.g., 10 µM Fluoxetine) to block all specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.

  • Scintillation Counting: Place the filter circles into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Compound-X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound-X that displaces 50% of the [³H]-Citalopram).

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Citalopram and Kd is its dissociation constant for SERT.

G prep Prepare SERT Membranes and Reagents plate Plate Serial Dilution of Compound-X prep->plate add_radioligand Add Fixed Concentration of [³H]-Citalopram plate->add_radioligand add_membranes Add SERT Membranes to Initiate Binding add_radioligand->add_membranes incubate Incubate to Reach Equilibrium (60 min) add_membranes->incubate harvest Rapidly Filter through Glass Fiber Mat incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for the [³H]-Citalopram competitive binding assay.

Experiment 2: Measuring Functional Potency (IC50) via Uptake Assay

This assay determines if Compound-X can functionally block the transporter. We measure the inhibition of the uptake of the fluorescent substrate ASP+ into cells stably expressing SERT. A potent inhibitor will block ASP+ entry, resulting in low intracellular fluorescence.

Protocol: ASP+ Fluorescent Uptake Assay
  • Cell Plating: Seed HEK293-hSERT cells into a 96-well black, clear-bottom plate to form a confluent monolayer.

  • Compound Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of Compound-X (or a reference inhibitor) to the wells and pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.

  • Substrate Addition: Add a fixed concentration of ASP+ (e.g., 2-5 µM) to all wells to initiate uptake.

  • Uptake Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes). This step is critical; the timing must be within the linear range of uptake for the cell line.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer. This removes extracellular ASP+ and halts transporter function.

  • Fluorescence Reading: Measure the intracellular fluorescence using a plate reader (e.g., excitation ~488 nm, emission ~610 nm).

  • Data Analysis:

    • Define 100% transport as the fluorescence in wells with no inhibitor and 0% transport as the fluorescence in wells with a saturating concentration of a known inhibitor (e.g., 10 µM Fluoxetine).

    • Normalize the data and plot the percent inhibition against the log concentration of Compound-X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G plate Plate hSERT-expressing Cells in 96-well Plate preincubate Pre-incubate Cells with Serial Dilution of Compound-X plate->preincubate add_asp Add ASP+ Fluorescent Substrate to Initiate Uptake preincubate->add_asp incubate Incubate at 37°C (e.g., 10 min) add_asp->incubate wash Stop Uptake by Washing with Ice-Cold Buffer incubate->wash read Read Intracellular Fluorescence on Plate Reader wash->read analyze Calculate IC50 read->analyze

Caption: Workflow for the ASP+ functional uptake inhibition assay.

Data Summary & Interpretation (Hypothetical Data)

The following table summarizes the kind of data generated from these experiments, allowing for a direct comparison of Compound-X with our commercial standards.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Compound-X 5.215.8
Fluoxetine (Reference) 1.14.5
[³H]-Citalopram 0.8N/A (Used as radioligand)

Interpretation of Results:

  • Binding Affinity: In this hypothetical scenario, Compound-X displays a high affinity for SERT with a Ki of 5.2 nM. While potent, it is approximately 5-fold less affine than the reference compound Fluoxetine (Ki = 1.1 nM). This indicates strong interaction with the target but suggests it may be outcompeted by higher-affinity ligands.

  • Functional Potency: The functional data corroborates the binding data. Compound-X inhibits serotonin uptake with an IC50 of 15.8 nM, demonstrating it is a functional antagonist of the transporter. As expected, this value is higher than its binding Ki, a common phenomenon in cell-based assays. Its potency is again lower than that of Fluoxetine (IC50 = 4.5 nM).

  • Correlation: The strong correlation between binding affinity and functional potency provides confidence that the observed functional effect is due to direct interaction with SERT.

G cluster_0 Normal Function cluster_1 Inhibited State SERT SERT Protein (in Synaptic Membrane) Cytosol Cytosol (Low 5-HT) SERT->Cytosol 2. Translocation Synapse Synaptic Cleft (High 5-HT) Synapse->SERT 1. 5-HT binds Serotonin 5-HT SSRI SSRI (e.g., Compound-X) SSRI->SERT Blocks Binding Site

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Retrosynthesis Analysis

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